REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH:7]1[C:12]2[C:13](=O)[NH:14][C:15]3[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=3[O:17][C:11]=2[CH:10]=[CH:9][CH:8]=1>C(OCC)C>[CH:7]1[C:12]2[CH2:13][NH:14][C:15]3[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=3[O:17][C:11]=2[CH:10]=[CH:9][CH:8]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=C1C(NC1=C(O2)C=CC=C1)=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a dry 250 ml three-necked flask equipped
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 5 hours
|
Duration
|
5 h
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched by cautious addition of water (1.8 ml), 4N sodium hydroxide (1.8 ml) and finally water (5.4 ml)
|
Type
|
ADDITION
|
Details
|
Diethyl ether and toluene were added
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
The filtercake was washed with diethyl ether, toluene and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated until dryness
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=C1CNC1=C(O2)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.55 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |